molecular formula C11H7Cl2NO3 B14651489 (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone CAS No. 50499-43-9

(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone

Cat. No.: B14651489
CAS No.: 50499-43-9
M. Wt: 272.08 g/mol
InChI Key: KLZBBHUHOJVFSA-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with chlorine atoms and a phenyl ring with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 2,5-dihydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired methanone compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The presence of hydroxyl and chlorine groups enhances its biological activity, making it a promising lead compound for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both hydroxyl and chlorine substituents, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a lead compound in drug discovery .

Properties

CAS No.

50499-43-9

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-(2,5-dihydroxyphenyl)methanone

InChI

InChI=1S/C11H7Cl2NO3/c12-7-4-8(14-11(7)13)10(17)6-3-5(15)1-2-9(6)16/h1-4,14-16H

InChI Key

KLZBBHUHOJVFSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O

Origin of Product

United States

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